molecular formula C12H19NO4 B15051433 (1R,3R,5R)-2-[(tert-butoxy)carbonyl]-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

(1R,3R,5R)-2-[(tert-butoxy)carbonyl]-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B15051433
M. Wt: 241.28 g/mol
InChI Key: ITNAYTUVWAOJPY-RWYTXXIDSA-N
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Description

(1R,3R,5R)-2-[(tert-Butoxy)carbonyl]-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic compound featuring a rigid azabicyclo[3.1.0]hexane core, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and a methyl substituent at position 5. The stereochemistry (1R,3R,5R) confers distinct spatial orientation, influencing its reactivity and biological interactions. This compound is likely utilized in pharmaceutical synthesis as a chiral building block, given the prevalence of similar bicyclic frameworks in drug discovery (e.g., protease inhibitors, CNS-targeting agents) .

Properties

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

(1R,3R,5R)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-3-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-7(9(14)15)5-12(4)6-8(12)13/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8-,12+/m1/s1

InChI Key

ITNAYTUVWAOJPY-RWYTXXIDSA-N

Isomeric SMILES

C[C@@]12C[C@@H](N([C@@H]1C2)C(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC12CC(N(C1C2)C(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R,5R)-2-[(tert-butoxy)carbonyl]-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid typically involves the following steps:

    Formation of the bicyclic core: The bicyclic core can be synthesized through a involving a suitable diene and dienophile.

    Introduction of the Boc group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be used to remove the Boc protecting group, typically using reagents like trifluoroacetic acid (TFA).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Removal of the Boc group to yield the free amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1R,3R,5R)-2-[(tert-butoxy)carbonyl]-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.

    Biology: Serves as a building block for the synthesis of biologically active compounds.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1R,3R,5R)-2-[(tert-butoxy)carbonyl]-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free amine can interact with biological targets, potentially modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The table below highlights key structural analogs, emphasizing differences in substituents, stereochemistry, and molecular properties:

Compound Name (Stereochemistry) Molecular Formula Molecular Weight (g/mol) Substituents/Modifications CAS Number Key Features
Target Compound: (1R,3R,5R)-2-Boc-5-methyl-... C₁₂H₁₉NO₄* ~253.3 5-methyl Not reported Chiral core with methyl group enhancing steric bulk; potential metabolic stability.
(1S,2S,5R)-3-Boc-6,6-dichloro-... C₁₁H₁₅Cl₂NO₄ 296.14 6,6-dichloro 1932796-74-1 Electron-withdrawing Cl groups increase polarity; possible halogen bonding.
(1S,3S,5R)-2-Boc-6,6-difluoro-... C₁₁H₁₅F₂NO₄ 263.24 6,6-difluoro 1400990-36-4 Fluorine enhances lipophilicity and bioavailability; smaller steric impact vs. Cl.
rac-(1R,5S)-3-Boc-5-trifluoromethyl-... C₁₂H₁₆F₃NO₄ 295.0 5-trifluoromethyl 2137763-16-5 CF₃ group introduces strong electron-withdrawing effects; racemic mixture.
(1R,4R,5R)-2-Boc-2-azabicyclo...-4-carboxylic acid C₁₁H₁₇NO₄ 227.26 Carboxylic acid at position 4 (vs. 3) 173306-82-6 Altered substitution pattern affects hydrogen-bonding capacity.

*Estimated based on structural analogs.

Key Observations:
  • Trifluoromethyl Group : The CF₃ substituent () significantly increases molecular weight and lipophilicity, favoring blood-brain barrier penetration .
  • Stereochemistry : The (1R,3R,5R) configuration in the target compound may offer superior binding selectivity compared to racemic mixtures (e.g., ) .

Pharmacological Potential

  • mGlu Receptor Modulation : LY354740 (), a related bicyclic glutamate analog, acts as an mGlu2/3 receptor agonist, suggesting CNS applications .
  • Protease Inhibition : Boc-protected azabicyclohexane carboxylic acids are intermediates in HCV protease inhibitors (e.g., telaprevir analogs) .

Biological Activity

The compound (1R,3R,5R)-2-[(tert-butoxy)carbonyl]-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid is a bicyclic structure notable for its azabicyclic and carboxylic acid functionalities. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) group, which is commonly used as a protecting group for amines in organic synthesis. The presence of the methyl group at the 5-position affects its steric properties and influences biological interactions.

PropertyValue
Molecular FormulaC₁₁H₁₇N₁O₄
Molecular Weight227.26 g/mol
CAS Number1148048-39-8
Boiling PointNot available
AbsorptionHigh

Biological Activity

The biological activity of this compound can be predicted using computational models such as PASS (Prediction of Activity Spectra for Substances). These models estimate potential activities based on chemical structure.

Predicted Biological Activities

Based on structural analysis, this compound may exhibit activities such as:

  • Antimicrobial : Potential inhibition of bacterial growth.
  • Anti-inflammatory : Possible modulation of inflammatory pathways.
  • CNS activity : Interaction with neurotransmitter systems.

The mechanism by which this compound exerts its biological effects may involve modulation of specific signaling pathways. For instance, it could act as an inhibitor of the NIK (Nuclear Factor-kappa B Inducing Kinase) pathway, which plays a crucial role in immune responses and inflammation.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar azabicyclic compounds as potential therapeutic agents:

  • Study on NIK Inhibitors : A study streamlined the synthesis of azabicyclo[3.1.0]hexanone derivatives for use as NIK inhibitors, demonstrating significant efficacy in autoimmune disease models like systemic lupus erythematosus (SLE) .
  • Comparative Analysis with Similar Compounds :
    • Baclofen : A muscle relaxant that acts as a GABA receptor agonist.
    • Pyrrolidine Derivatives : Known for antidepressant and analgesic properties.
    • Tetrahydropyran Derivatives : Exhibiting antiviral and anti-inflammatory effects.

The unique stereochemistry and functional groups of this compound may confer distinct biological activities not observed in these other compounds .

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